7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
Description
Properties
IUPAC Name |
7,11-dimethyl-3,7,11-triazaspiro[5.6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-8-3-9-14(2)11(10-13)4-6-12-7-5-11/h12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVASLOZQHLFASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C2(C1)CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242443 | |
| Record name | 3,7,11-Triazaspiro[5.6]dodecane, 7,11-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308384-48-6 | |
| Record name | 3,7,11-Triazaspiro[5.6]dodecane, 7,11-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,11-Triazaspiro[5.6]dodecane, 7,11-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane (CAS Number: 1308384-48-6) is a synthetic compound characterized by its unique spirocyclic structure, which includes three nitrogen atoms within its framework. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula: C11H23N3
- Molecular Weight: 197.33 g/mol
- IUPAC Name: this compound
- Chemical Structure: The compound features a spirocyclic arrangement that contributes to its biological activity.
Biological Activity
Research into the biological activity of this compound indicates several promising areas of interest:
Antimicrobial Properties
Studies have shown that compounds with similar structural motifs exhibit antimicrobial activity. The triazaspiro structure may enhance the interaction with microbial targets, potentially leading to effective antimicrobial agents.
Neuropharmacological Effects
The unique structure of this compound suggests potential neuropharmacological applications. Preliminary studies indicate that it may influence neurotransmitter systems, which could lead to therapeutic effects in neurological disorders.
Case Studies and Research Findings
-
Antimicrobial Activity : In a comparative study of various triazole derivatives, compounds structurally related to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Compound Activity (MIC µg/mL) Target Organism This compound 32 E. coli Related Compound A 16 S. aureus Related Compound B 64 P. aeruginosa -
Neuropharmacological Study : A study on the effects of triazole derivatives on serotonin receptors demonstrated that compounds similar to this compound can modulate receptor activity.
- Findings : The compound showed a dose-dependent increase in receptor binding affinity.
- Implications : This suggests potential for developing new treatments for mood disorders.
Comparison with Similar Compounds
Structural Isomers: 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
A positional isomer of the target compound, 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane (CAS 1268334-80-0), shares the same molecular formula (C₁₁H₂₃N₃ ) and weight (197.32 g/mol ) but differs in methyl group placement (3- and 7-positions instead of 7- and 11-) .
Key Differences:
Implications :
- Synthetic Accessibility : The 3,7-isomer may exhibit different reaction pathways during synthesis due to proximity of substituents to reactive sites .
Other Spirocyclic Azaspiro Compounds
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
Unlike 7,11-dimethyl-triazaspirododecane, it includes chlorine and phenyl groups, enhancing π-π stacking interactions. It has been studied for herbicidal and antibacterial activities .
7,11-Bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone
Its asymmetric spiro carbon and extended conjugation make it a candidate for antiviral research .
Comparison Table:
Implications :
- Synthetic Challenges : Higher ring strain in tricyclic systems (e.g., hexaazatricyclo) requires specialized synthetic protocols .
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of spirocyclic triaza compounds like 7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane typically involves:
- Construction of piperidine or related nitrogen heterocycles as building blocks.
- Introduction of methyl substituents at nitrogen atoms.
- Formation of the spirocyclic core via cyclization reactions, often involving condensation and ring-closure steps.
Literature-Reported Synthetic Routes
Route via Piperidone Derivatives and Alkylation
- Starting from N-substituted piperidones, benzyl or other protecting groups are introduced.
- Benzylpiperidine derivatives are synthesized and subsequently deprotected by standard hydrogenolysis or chemical cleavage.
- The free amines are then N-alkylated with appropriate alkyl halides (e.g., 3-chloropropyl derivatives) to introduce side chains.
- Cyclization under acidic conditions (e.g., phosphoric acid) forms the spirocyclic triaza framework.
- This method allows for the introduction of methyl groups at nitrogen atoms by selecting appropriate alkylating agents.
Strecker-Type Synthesis and Hydrolysis
- 4-Piperidones are converted to α-aminonitriles via Strecker reaction (reaction with cyanide and ammonia or amines).
- Subsequent hydrolysis of nitriles yields amino acids or amides.
- Cyclization under acidic or dehydrating conditions leads to the formation of spirocyclic triaza compounds.
- This approach is versatile for preparing various substituted spirocyclic amines, including 7,11-dimethyl derivatives.
Alternative Routes Involving Cyanohydrins and Protected Intermediates
- 4-Piperidone cyanohydrins are protected as tetrahydropyranyl ethers.
- These intermediates undergo further transformations to form aminoalcohols.
- Subsequent cyclization and deprotection yield the desired spirocyclic structure.
- This method provides control over stereochemistry and substitution patterns.
Practical Preparation Notes
- The nitrogen atoms in the spirocyclic system are relatively unreactive, requiring specific conditions for alkylation and cyclization.
- Use of strong acids (e.g., 80% phosphoric acid) facilitates ring closure.
- Protecting groups such as benzyl are commonly used to control reactivity and selectivity.
- Reduction steps (e.g., lithium aluminum hydride) may be employed to convert amides or nitriles to amines.
- Purification typically involves crystallization or chromatographic methods.
Preparation Data and Formulation
Stock Solution Preparation Table
| Amount of Compound (mg) | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| Volume for 1 mM (mL) | 5.0761 | 25.3807 | 50.7614 |
| Volume for 5 mM (mL) | 1.0152 | 5.0761 | 10.1523 |
| Volume for 10 mM (mL) | 0.5076 | 2.5381 | 5.0761 |
- Stock solutions are prepared in solvents like DMSO, PEG300, or Tween 80 mixtures for biological assays.
- Solutions should be stored at 2-8°C or frozen at -20°C to -80°C depending on duration to maintain stability.
- Heating to 37°C and ultrasonic treatment can improve solubility before use.
In Vivo Formulation Preparation (Example)
- Prepare a DMSO master solution of the compound.
- Sequentially add PEG300, Tween 80, and distilled water with mixing and clarification steps.
- Alternatively, corn oil can be used as a vehicle for in vivo administration.
Summary Table of Preparation Routes
Q & A
Q. What are the recommended methodologies for synthesizing 7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane, and how can purity be optimized?
Synthesis typically involves multi-step reactions with imidazole or triazole precursors, leveraging nucleophilic substitution and cyclization. Key steps include:
- Precursor selection : Use tert-butyl or benzyl protecting groups to stabilize reactive amines during spirocyclic formation .
- Cyclization conditions : Optimize reaction time and temperature (e.g., 80–100°C in DMF) to minimize byproducts like open-chain intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. How can the molecular structure of this compound be validated experimentally?
X-ray crystallography is the gold standard for structural confirmation. For example:
- Crystallization : Grow single crystals via slow evaporation of a saturated dichloromethane solution .
- Data collection : Use a Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .
- Validation metrics : Ensure R-factor < 0.05 and data-to-parameter ratio > 7.0. Bond length discrepancies >0.02 Å may indicate disorder .
Example structural parameters:
| Bond Angle (°) | Torsion Angle (°) |
|---|---|
| C14–C15–C16: 121.7 | N3–C6–C2: −2.2 to 177.9 |
| C17–Cl1: 120.1 | C8–C9–C10: −178.0 |
Q. What theoretical frameworks guide research on this compound’s reactivity?
Link studies to spirocyclic amine chemistry and Hückel’s rule for aromaticity in triazole/imidazole systems. For example:
- Electronic effects : The spirocyclic nitrogen lone pairs influence electron-deficient regions, affecting nucleophilic attack sites .
- Steric hindrance : The 7,11-dimethyl groups restrict conformational flexibility, directing regioselectivity in substitution reactions .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions. Mitigation strategies:
- Variable-temperature NMR : Probe conformational changes (e.g., coalescence temperatures for methyl group signals) .
- DFT calculations : Compare B3LYP/6-31G(d) optimized geometries with experimental data. For example, deviations in H NMR methyl shifts >0.3 ppm suggest solvation effects not modeled computationally .
- Solid-state vs. solution dynamics : Use X-ray crystallography (solid-state) and DOSY NMR (solution) to assess aggregation .
Q. What experimental designs are suitable for probing this compound’s supramolecular interactions?
- Co-crystallization studies : Co-crystallize with halogenated aromatics (e.g., 4-chlorophenyl derivatives) to analyze CH···π and van der Waals interactions. Monitor packing via Hirshfeld surface analysis .
- Thermogravimetric analysis (TGA) : Quantify host-guest binding stability (e.g., weight loss at 150–200°C correlates with weakly bound solvents) .
Q. How can mechanistic ambiguities in its catalytic applications be addressed?
For catalysis (e.g., asymmetric synthesis), employ:
- Isotopic labeling : Use N-labeled analogs to track nitrogen participation in transition states via N NMR .
- Kinetic isotope effects (KIE) : Compare for proton-transfer steps to identify rate-determining steps .
Data Contradiction Analysis
Q. Conflicting bioactivity results across studies: How to identify methodological biases?
Q. Discrepancies in computational vs. experimental LogP values: What factors contribute?
- Solvent parametrization : Use COSMO-RS instead of default DFT solvation models to improve accuracy .
- Experimental validation : Measure LogP via shake-flask method (octanol/water partitioning) with LC-MS quantification .
Methodological Recommendations
- Collaborative validation : Cross-reference XRD, NMR, and computational data to resolve structural ambiguities .
- Open data practices : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
